

Application Notes and Protocols for PF-07054894 β -Arrestin Recruitment Assay

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Compound of Interest

Compound Name: PF-07054894

Cat. No.: B10856555

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Introduction

PF-07054894 is a potent and orally bioavailable antagonist of the C-C chemokine receptor 6 (CCR6), a G protein-coupled receptor (GPCR) that plays a significant role in the migration of inflammatory cells.[1] The interaction of CCR6 with its endogenous ligand, CCL20, is implicated in the pathogenesis of autoimmune disorders such as inflammatory bowel disease and psoriasis.[1][2] As a negative allosteric modulator, **PF-07054894** offers a promising therapeutic strategy by blocking immune cell recruitment.[1]

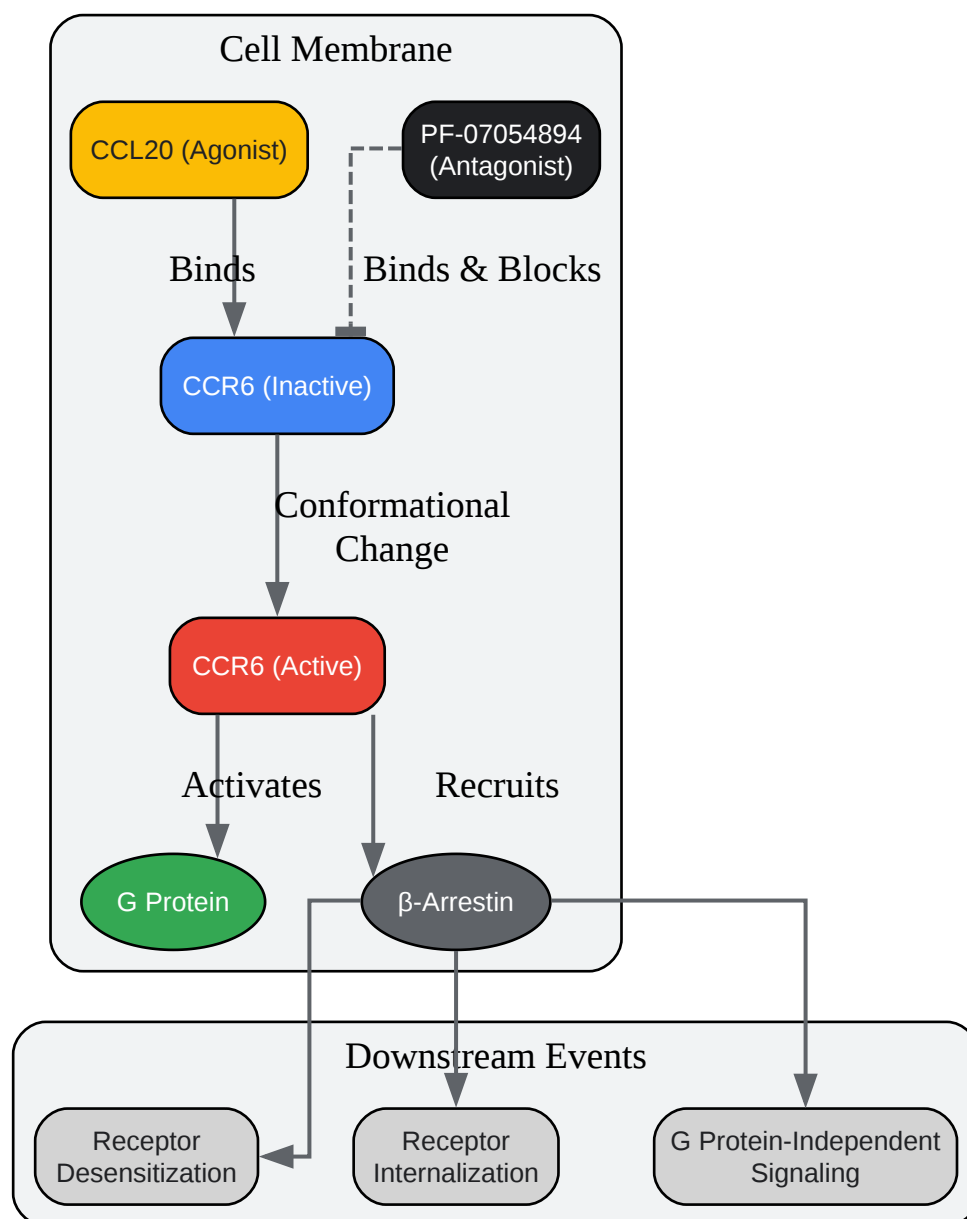
The β -arrestin recruitment assay is a critical tool in the characterization of GPCR-targeted compounds. Upon agonist binding to a GPCR, the receptor is phosphorylated, leading to the recruitment of β -arrestin proteins. This interaction is a key step in receptor desensitization and internalization, and also initiates G protein-independent signaling cascades. Measuring the recruitment of β -arrestin provides a direct readout of receptor activation and can be used to determine the potency and efficacy of ligands. For antagonists like **PF-07054894**, this assay is used to determine their ability to block agonist-induced β -arrestin recruitment.

In a comprehensive screen against a panel of 168 GPCRs, **PF-07054894** was found to be a selective antagonist, blocking β -arrestin recruitment at CCR6, CCR7, and C-X-C chemokine receptor 2 (CXCR2).[1][3] This document provides a detailed, representative protocol for assessing the antagonist activity of **PF-07054894** on CCR6 using a β -arrestin recruitment

assay, based on widely used enzyme fragment complementation technology, such as the PathHunter® assay.

Signaling Pathway

The binding of the chemokine CCL20 to its receptor CCR6 initiates a signaling cascade that leads to the recruitment of β -arrestin. This process is a hallmark of GPCR activation and subsequent desensitization. The key steps are outlined in the diagram below.



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Caption: CCR6 signaling and β -arrestin recruitment pathway.

Quantitative Data Summary

The following tables summarize the known antagonist activity of **PF-07054894** from β -arrestin recruitment assays and provide a representative plate layout for an antagonist-mode experiment.

Table 1: Antagonist Activity of **PF-07054894** in a β -Arrestin Recruitment Assay Panel

Target	Activity
CCR6	Antagonist
CCR7	Antagonist
CXCR2	Antagonist
165 other GPCRs	Inactive

Data sourced from Li et al., Journal of Pharmacology and Experimental Therapeutics, 2023.[\[1\]](#)
[\[3\]](#)

Table 2: Representative 384-Well Plate Layout for Antagonist Assay

Well(s)	Content	Purpose
1-24 (Column 1)	Cells + Vehicle	0% Inhibition Control
25-48 (Column 2)	Cells + CCL20 (EC80)	100% Activation Control
49-360	Cells + PF-07054894 (serial dilution) + CCL20 (EC80)	Test Compound
361-384	Cells Only	Background

Experimental Protocol

This protocol describes a representative method for determining the antagonist potency of **PF-07054894** in a CCR6 β -arrestin recruitment assay using enzyme fragment complementation

(EFC) technology (e.g., DiscoverX PathHunter®).

Materials and Reagents:

- Cell Line: CHO-K1 or HEK 293 cells stably co-expressing human CCR6 fused to a small enzyme fragment (ProLink™) and β -arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
- Cell Culture Medium: F-12K Medium or DMEM, supplemented with 10% FBS, 1% Penicillin/Streptomycin, and selection antibiotics (e.g., G418, Hygromycin B).
- Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.
- **PF-07054894**: Stock solution in DMSO.
- CCL20 (Agonist): Recombinant human CCL20, stock solution in PBS with 0.1% BSA.
- Assay Buffer: HBSS or other suitable buffer.
- Detection Reagents: EFC detection reagent kit (e.g., PathHunter® Detection Reagents).
- Instruments: Multilabel plate reader with chemiluminescence detection capability.

Procedure:

- Cell Culture and Plating:
 1. Culture the CCR6 β -arrestin cell line according to standard procedures.
 2. On the day of the assay, harvest cells and resuspend in fresh, serum-free medium to a density of 250,000 cells/mL.
 3. Dispense 20 μ L of the cell suspension (5,000 cells) into each well of a 384-well assay plate.
 4. Incubate the plate for 16-24 hours at 37°C in a humidified 5% CO₂ incubator.
- Compound Preparation and Addition (Antagonist Mode):

1. Prepare a serial dilution of **PF-07054894** in assay buffer. A typical starting concentration might be 10 μ M, with 10-12 dilution points.
 2. Carefully remove the cell culture medium from the assay plate.
 3. Add 5 μ L of the diluted **PF-07054894** or vehicle control to the appropriate wells.
 4. Incubate the plate for 30 minutes at 37°C.
- Agonist Stimulation:
 1. Prepare a solution of CCL20 in assay buffer at a concentration corresponding to the EC₈₀ (the concentration that elicits 80% of the maximal response). This value must be predetermined in an agonist-mode experiment.
 2. Add 5 μ L of the CCL20 solution to all wells except for the background control wells.
 3. Incubate the plate for 90 minutes at 37°C.
 - Signal Detection:
 1. Allow the plate to equilibrate to room temperature for 10-15 minutes.
 2. Prepare the EFC detection reagent according to the manufacturer's instructions.
 3. Add 15 μ L of the detection reagent to each well.
 4. Incubate the plate for 60 minutes at room temperature, protected from light.
 5. Measure the chemiluminescent signal using a plate reader.

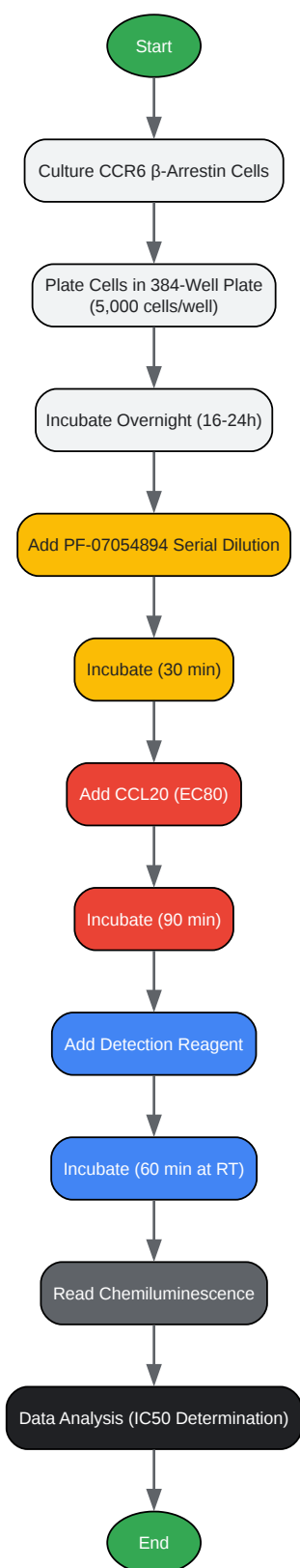
Data Analysis:

- Subtract the average background signal from all other wells.
- Normalize the data by setting the vehicle control (no agonist) as 0% activity and the EC₈₀ agonist control as 100% activity.
- Plot the normalized response against the logarithm of the **PF-07054894** concentration.

- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of **PF-07054894** that inhibits 50% of the CCL20-induced β -arrestin recruitment.

Experimental Workflow

The following diagram illustrates the major steps in the **PF-07054894** antagonist β -arrestin recruitment assay.



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Caption: Workflow for the **PF-07054894** antagonist assay.

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